4,4'-Vinylenedipyridine

Description

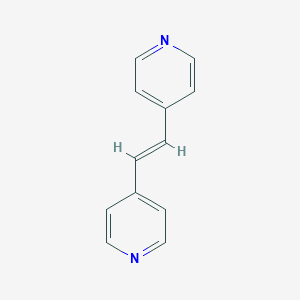

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-pyridin-4-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFJDEHFNMWYBD-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014763 | |

| Record name | trans-4,4'-Vinylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [Acros Organics MSDS] | |

| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13362-78-2, 1135-32-6 | |

| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Di(4-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Vinylenedipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-4,4'-Vinylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-vinylenedipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-di(4-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Vinylenedipyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a symmetrical organic compound belonging to the dipyridine derivative family.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it a versatile building block and ligand in various fields of chemical research. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for professionals in research and development.

Chemical Structure and Identification

This compound consists of two pyridine rings linked by a trans-ethene bridge. This conjugation influences its electronic and photophysical properties.

Molecular Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-[(E)-2-pyridin-4-ylethenyl]pyridine[2][3] |

| CAS Number | 13362-78-2[1][2][4][5] |

| Molecular Formula | C₁₂H₁₀N₂[1][5][6] |

| Molecular Weight | 182.22 g/mol [1][5] |

| Synonyms | trans-1,2-Bis(4-pyridyl)ethylene, 1,2-Di(4-pyridyl)ethylene, (E)-1,2-di(pyridin-4-yl)ethene[1][3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

Table of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Light brown to dark brown crystalline powder | [1][4] |

| Melting Point | 148-152 °C | [1][2][4][6] |

| Boiling Point (Predicted) | 334.1 ± 11.0 °C | [1][2][4] |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [1][4][6] |

| pKa (Predicted) | 5.50 ± 0.26 | [1][2][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][4][6] |

| Storage Temperature | Room Temperature, in a dark, dry, and sealed container |[1][4][6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by three main signals: a doublet at approximately δ 8.62 (d, J = 4Hz, 4H) corresponding to the aromatic protons adjacent to the nitrogen atoms, a doublet at δ 7.61 (d, J = 4Hz, 4H) for the other aromatic protons, and a singlet at δ 7.55 (s, 2H) for the vinylic protons.[1]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[7]

-

Mass Spectrometry (GC-MS): The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for C=C stretching of the vinyl group and the pyridine rings.[8]

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[1]

Experimental Protocol: Synthesis from 4-Methylpyridine and 4-Pyridinecarboxaldehyde

Objective: To synthesize trans-1,2-bis(4-pyridyl)ethene.

Materials:

-

4-Methylpyridine

-

4-Pyridinecarboxaldehyde

-

Lithium diisopropylamide (LDA) solution in THF

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

In a round-bottom flask under an inert atmosphere, a solution of LDA (e.g., 3.0 mL of a 1.5 M solution in THF, 4.32 mmol) is cooled to -70 °C.[1]

-

To this cooled solution, 4-methylpyridine (400 μL, 4.12 mmol) is added dropwise with stirring.[1]

-

Under light-avoiding conditions, 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) is added slowly to the reaction mixture.[1]

-

After the addition is complete, 10 mL of acetic acid is added, and the mixture is refluxed for 24 hours. The solution is expected to turn yellow.[1]

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a light yellow solid.[1]

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.[1]

Caption: Synthetic workflow for this compound.

Reactivity and Applications

This compound is a valuable compound in several areas of chemistry due to its structural and electronic properties.

-

Coordination Chemistry: The pyridine nitrogen atoms act as excellent ligands for coordinating with metal ions, leading to the formation of a wide variety of metal-organic frameworks (MOFs) and coordination polymers.[1][4] These materials have potential applications in gas storage, catalysis, and sensing.

-

Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules and is used in reactions such as the Suzuki coupling.[1][4]

-

Polymer Science: It can be used as a monomer or a cross-linking agent in the synthesis of polymers.[1][4] The resulting polymers often exhibit interesting electronic or optical properties.

-

Peptide Synthesis: It has also been utilized as a reagent in the synthesis of peptides and peptidomimetics.[1][4]

Caption: Applications of this compound.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[2][6] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2][6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2][6]

Conclusion

This compound is a compound of significant interest due to its unique structural features and versatile reactivity. Its ability to act as a rigid linker and a bidentate ligand makes it a cornerstone in the construction of supramolecular assemblies and functional materials. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

References

- 1. This compound | 13362-78-2 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound CAS#: 13362-78-2 [m.chemicalbook.com]

- 5. Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | C12H10N2 | CID 776222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4'-Vinylenedipyridine (CAS: 13362-78-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Vinylenedipyridine (CAS number 13362-78-2), a versatile heterocyclic compound. Also known by synonyms such as trans-1,2-Bis(4-pyridyl)ethylene and (E)-1,2-di(pyridin-4-yl)ethene, this molecule is a key building block in supramolecular chemistry, materials science, and organic synthesis.[1][2][3] Its rigid, linear structure and the presence of two nitrogen atoms make it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[4] This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical Properties

This compound is a light brown to dark brown crystalline solid at room temperature.[3][5][6] It is slightly soluble in chloroform and methanol.[5][6][7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13362-78-2 | [6][8] |

| Molecular Formula | C₁₂H₁₀N₂ | [1][6][8] |

| Molecular Weight | 182.22 g/mol | [1][6][8] |

| Melting Point | 148-152 °C | [3][5][6] |

| Boiling Point (Predicted) | 334.1 ± 11.0 °C | [5][7] |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [3][5][7] |

| pKa (Predicted) | 5.50 ± 0.26 | [5][7] |

| Appearance | Light brown to dark brown crystalline powder | [5][6] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5][6][7] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Observations | Reference |

| ¹H NMR | (400 MHz, CDCl₃, δ): 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-) | [6] |

| ¹³C NMR | Data available on SpectraBase. | [4] |

| IR (FTIR) | KBr WAFER. Data available on PubChem and SpectraBase. | [1] |

| Mass Spectrometry (GC-MS) | MS1, EI-B. m/z: 182 (99.99), 51 (64.90), 77 (61.00), 63 (33.80), 50 (23.90) | [1] |

| UV-Vis | Data available on SpectraBase. The aromatic pyridine rings exhibit strong absorption in the UV region. | [1] |

Synthesis Methodologies

Several synthetic routes to this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis from 4-Methylpyridine and 4-Pyridinecarboxaldehyde

This method involves the condensation of 4-methylpyridine with 4-pyridinecarboxaldehyde.

Experimental Protocol:

-

A solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) (e.g., 3.0 mL of a 1.44 M solution, 4.32 mmol) is cooled to -70 °C in a suitable reaction vessel under an inert atmosphere.

-

To this solution, 4-methylpyridine (400 μL, 4.12 mmol) is added dropwise.

-

Under light-avoiding conditions, 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) is added slowly with continuous stirring.

-

After the addition is complete, 10 mL of acetic acid is added, and the reaction mixture is refluxed for 24 hours. The mixture will turn into a yellow solution.

-

The solvent is removed by rotary evaporation to yield a light yellow solid.

-

The crude product is purified by column chromatography to afford this compound (yield: 49%).[6]

Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis by reacting a phosphorus ylide with an aldehyde or ketone.[9][10][11][12] For the synthesis of this compound, a suitable phosphonium salt derived from 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine can be reacted with 4-pyridinecarboxaldehyde.

General Experimental Workflow:

-

Phosphonium Salt Formation: 4-(Halomethyl)pyridine is reacted with triphenylphosphine in a suitable solvent (e.g., toluene or DMF) to form the corresponding triphenylphosphonium halide salt.

-

Ylide Generation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to generate the phosphorus ylide.

-

Wittig Reaction: The ylide is then reacted in situ with 4-pyridinecarboxaldehyde. The reaction typically yields a mixture of (E) and (Z) isomers, with the trans isomer often being the major product and precipitating out of the solution.[6]

-

Purification: The product is purified by filtration and recrystallization.

Horner-Wadsworth-Emmons Reaction

A variation of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[13][14] This method often favors the formation of (E)-alkenes.[13] The synthesis of this compound via the HWE reaction would involve the reaction of a phosphonate ester, such as diethyl (4-pyridylmethyl)phosphonate, with 4-pyridinecarboxaldehyde in the presence of a base.

Applications in Research and Development

This compound is a valuable compound with applications in several areas of chemical research.

-

Coordination Chemistry and Materials Science: As a bridging ligand, it is extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[4] These materials have potential applications in gas storage, catalysis, and as anion exchange materials.[4][15] For instance, silver-4,4'-vinylenedipyridine coordination polymers have been investigated for their anion exchange properties.[4]

-

Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules and polymers.[3][5][6] Its rigid structure can be incorporated into polymers to influence their photophysical properties.

-

Photochemistry: The extended π-system of this compound suggests potential applications in photochemistry and organic electronics, including as a component in fluorescent probes and liquid crystal materials.[3]

While direct applications in drug development for this compound are not extensively documented, polymers containing vinylpyridine units have been explored for drug delivery systems. For example, poly(2-vinyl pyridine)-based micelles have been used to encapsulate and control the release of hydrophobic drugs.[16] Further research may explore the potential of this compound derivatives in medicinal chemistry.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3][8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]

Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][7]

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and applications, particularly in the fields of coordination chemistry and materials science. This guide has summarized its key characteristics, including physicochemical properties, spectroscopic data, and detailed synthesis protocols. The provided information aims to be a valuable resource for researchers and scientists working with this compound, facilitating its synthesis, characterization, and exploration in various research and development endeavors.

References

- 1. Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | C12H10N2 | CID 776222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(13362-78-2)IR [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. This compound | 13362-78-2 [chemicalbook.com]

- 7. This compound CAS#: 13362-78-2 [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. Synthesis of a 2,2'-bipyridyl functionalized oligovinylene-phenylene using Heck and Horner-Wadsworth-Emmons reactions and X-ray crystal structure of E-(4-(4-bromostyryl)phenyl)(methyl)sulfane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallography Open Database: Search results [qiserver.ugr.es]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. spectrabase.com [spectrabase.com]

- 16. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4'-Vinylenedipyridine: Synthesis, Properties, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Vinylenedipyridine, a versatile pyridyl-based organic linker, has garnered significant attention in the fields of coordination chemistry and materials science. Its rigid, linear structure and coordinating nitrogen atoms make it an exceptional building block for the synthesis of highly ordered crystalline materials such as metal-organic frameworks (MOFs) and coordination polymers. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its application in the construction of advanced functional materials. While the pyridine moiety is a common scaffold in many pharmaceutical agents, the primary applications of this compound to date have been in materials science, with potential future implications for drug delivery systems. This document serves as a central resource for researchers and professionals interested in leveraging the unique properties of this compound in their work.

Core Properties of this compound

This compound, also known as (E)-1,2-bis(4-pyridyl)ethene, is a solid, light brown crystalline powder at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 13362-78-2 |

| Melting Point | 148-152 °C |

| Boiling Point | 334.1 ± 11.0 °C (Predicted) |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform and Methanol |

| pKa | 5.50 ± 0.26 (Predicted) |

Synthesis and Characterization

A common and effective method for the synthesis of this compound involves the reaction of 4-methylpyridine and 4-pyridinecarboxaldehyde. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methylpyridine

-

4-pyridinecarboxaldehyde

-

Lithium diisopropylamide (LDA) solution in THF

-

Tetrahydrofuran (THF)

-

Acetic acid

-

Solvents for column chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4.12 mmol of 4-methylpyridine in 5 mL of THF.

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Slowly add 4.32 mmol of a solution of LDA in THF to the reaction mixture.

-

Under light-avoiding conditions, add 4.12 mmol of 4-pyridinecarboxaldehyde dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Add 10 mL of acetic acid and reflux the mixture for 24 hours. The solution will typically turn yellow.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

Purification:

-

Column Chromatography: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system to yield a light yellow solid.[1]

-

Crystallization: Further purification can be achieved by crystallizing the product from hot water (approximately 1.6 g/100 mL at 100 °C).[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-).[1]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications in Coordination Chemistry and Materials Science

The primary application of this compound is as a ditopic organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). Its linear geometry and the presence of two coordinating nitrogen atoms allow it to bridge metal centers, forming extended one-, two-, or three-dimensional networks.

Role in Metal-Organic Frameworks (MOFs)

In MOF synthesis, this compound serves as a "pillar" or "strut" that connects metal-containing secondary building units (SBUs). The length and rigidity of the vinylenedipyridine linker influence the pore size and topology of the resulting framework. These materials have shown promise in a variety of applications, including:

-

Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases.

-

Catalysis: The metal centers and functional organic linkers can act as catalytic sites.

-

Anion Exchange: Cationic coordination polymers of this compound have been shown to be effective anion exchange materials.

The following diagram illustrates the role of this compound as a linker in the formation of a coordination polymer.

Experimental Protocol: General Synthesis of a MOF using this compound

Materials:

-

A metal salt (e.g., Zinc nitrate, Copper acetate)

-

This compound

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

Procedure:

-

In a glass vial or a Teflon-lined autoclave, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to linker is a critical parameter and should be optimized for the desired structure.

-

Seal the vessel and heat it to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.

-

After the reaction is complete, allow the vessel to cool slowly to room temperature to promote the formation of high-quality crystals.

-

The resulting crystalline product is then collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried under vacuum.

Relevance to Drug Development

While there is currently no direct evidence of this compound itself being used in signaling pathways or as an active pharmaceutical ingredient, its constituent pyridine rings are a common structural motif in a wide range of FDA-approved drugs. The rigid, well-defined structure of this compound makes it an interesting scaffold for the synthesis of novel compounds in drug discovery.

Furthermore, the MOFs constructed from this compound have potential applications in drug delivery. The porous nature of these materials could be utilized to encapsulate therapeutic agents, allowing for their controlled release. The tunability of the MOF structure by modifying the linker or metal center could enable the design of delivery systems with specific loading capacities and release kinetics.

Conclusion

This compound is a valuable and versatile building block in the field of materials chemistry. Its synthesis is straightforward, and its rigid, linear geometry makes it an ideal component for the construction of highly ordered coordination polymers and metal-organic frameworks. While its direct biological activity has not been a focus of research, the materials derived from it hold promise for a variety of applications, including those relevant to the pharmaceutical sciences, such as advanced drug delivery systems. This guide provides a foundational understanding of this important compound for researchers and professionals seeking to explore its potential in their respective fields.

References

Spectroscopic Profile of 4,4'-Vinylenedipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Vinylenedipyridine (also known as trans-1,2-bis(4-pyridyl)ethylene), a key building block in the synthesis of metal-organic frameworks, coordination polymers, and functional organic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The molecule's symmetry is reflected in the simplicity of its NMR spectra.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons | Assignment |

| 8.62 | Doublet (d) | 4 | 4H | Ar-H (protons ortho to nitrogen) |

| 7.61 | Doublet (d) | 4 | 4H | Ar-H (protons meta to nitrogen) |

| 7.55 | Singlet (s) | - | 2H | -CH=CH- (vinylic protons) |

| Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 150.5 | Ar-C (carbon ortho to nitrogen) |

| 145.0 | Ar-C (quaternary carbon) |

| 129.0 | -CH=CH- (vinylic carbon) |

| 121.0 | Ar-C (carbon meta to nitrogen) |

| Solvent and spectrometer frequency not specified in the available data. |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

A standard protocol for preparing an NMR sample of a solid compound like this compound involves the following steps:

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of the solid this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration is preferable, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.

-

Dissolution: Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The typical volume of solvent for a standard 5 mm NMR tube is 0.5-0.7 mL.

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.

-

The magnetic field homogeneity is optimized by a process called "shimming" to ensure sharp spectral lines.

-

For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling.

-

The acquired free induction decay (FID) is then Fourier transformed to produce the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3071 (w) | Aromatic C-H stretch |

| 1661 (s) | C=C stretch (vinylic) |

| 1609 (s) | C=C stretch (aromatic ring) |

| 1503 (m) | Aromatic ring vibration |

| 1453 (s) | Aromatic ring vibration |

| 1292 (s) | C-H in-plane bend |

| 1067 (m) | C-H in-plane bend |

| 806 (m) | C-H out-of-plane bend (para-disubstituted) |

| (s) = strong, (m) = medium, (w) = weak |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.

-

Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven to remove any absorbed water. Grind a small amount of this compound (typically 1-2 mg) to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the ground sample in the mortar. Mix thoroughly to ensure a homogeneous mixture. The recommended sample concentration in KBr is about 0.2% to 1% by weight.

-

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. A vacuum is often applied to the die during pressing to remove entrapped air and moisture, resulting in a clearer pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum to correct for any atmospheric and instrumental background absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound results in characteristic absorption bands in the UV region.

Data Presentation

Table 4: UV-Vis Spectroscopic Data of this compound

| λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent | Assignment |

| 267 | Not Reported | Solid-State | π-π* transition |

| 360 | Not Reported | Solid-State | Shifted π-π*/MLCT |

Note: Molar absorptivity and solvent details for a solution-phase spectrum are not consistently available in the reviewed literature. The provided data is from a solid-state measurement.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of a compound like this compound in solution is as follows:

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble. Ethanol or methanol are common choices for aromatic compounds.

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration. From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 to 0.8).

-

Data Acquisition:

-

Fill a clean quartz cuvette with the chosen solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

The absorbance at the wavelength of maximum absorption (λmax) can be used to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4,4'-Vinylenedipyridine

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-vinylenedipyridine, a molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into the molecule's structural parameters, experimental protocols for its synthesis and crystallization, and visualizes its molecular and supramolecular arrangements.

Core Molecular Structure and Properties

This compound, also known as (E)-1,2-di(pyridin-4-yl)ethene, is a conjugated organic molecule with the chemical formula C₁₂H₁₀N₂. Its structure consists of two pyridine rings linked by a central ethylene bridge. This arrangement confers a high degree of planarity and rigidity to the molecule, making it an excellent building block in supramolecular chemistry and crystal engineering. It is widely utilized as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 148-152 °C |

| Appearance | Light brown crystalline powder |

| CAS Number | 13362-78-2 |

Crystallographic Data

Unit Cell Parameters (of the Co-crystal)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.843(2) |

| b (Å) | 7.913(2) |

| c (Å) | 10.395(3) |

| α (°) | 80.898(9) |

| β (°) | 84.141(9) |

| γ (°) | 71.554(9) |

| Volume (ų) | 525.3(3) |

| Z | 1 |

Selected Bond Lengths and Angles of this compound

The intramolecular geometry of this compound within the co-crystal reveals the expected bond lengths and angles for a conjugated system.

| Bond | Length (Å) |

| C1-C1' | 1.334(5) |

| C1-C2 | 1.478(4) |

| C2-C3 | 1.391(4) |

| C3-C4 | 1.388(4) |

| C4-N1 | 1.338(3) |

| N1-C5 | 1.340(3) |

| C5-C6 | 1.386(4) |

| C6-C2 | 1.391(4) |

| Angle | Degree (°) |

| C1'-C1-C2 | 127.3(4) |

| C3-C2-C6 | 117.3(3) |

| C3-C2-C1 | 122.2(3) |

| C6-C2-C1 | 120.5(3) |

| C4-C3-C2 | 120.7(3) |

| N1-C4-C3 | 123.7(3) |

| C4-N1-C5 | 117.2(2) |

| N1-C5-C6 | 123.8(3) |

| C5-C6-C2 | 120.3(3) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Wittig reaction between 4-pyridinecarboxaldehyde and the phosphonium ylide derived from 4-(chloromethyl)pyridine. An alternative and often higher-yielding method is the Horner-Wadsworth-Emmons reaction.

Example Protocol (Horner-Wadsworth-Emmons):

-

Preparation of the Phosphonate: Diethyl(4-pyridylmethyl)phosphonate is synthesized by reacting 4-(chloromethyl)pyridine hydrochloride with triethyl phosphite.

-

Ylide Formation: The phosphonate is treated with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF) to generate the corresponding carbanion.

-

Reaction with Aldehyde: 4-Pyridinecarboxaldehyde is added to the solution of the ylide.

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure (E)-4,4'-vinylenedipyridine.

Crystallization

Single crystals of this compound suitable for X-ray diffraction are typically obtained through co-crystallization with other molecules.

Example Protocol (Co-crystallization):

-

Equimolar amounts of this compound and a co-former (e.g., a carboxylic acid) are dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone).

-

The solution is allowed to slowly evaporate at room temperature.

-

Alternatively, the solution can be slowly cooled or subjected to vapor diffusion with a less soluble solvent.

-

Well-formed single crystals are harvested for analysis.

Visualization of Molecular and Supramolecular Structures

The following diagrams, generated using the DOT language, illustrate the key structural features of this compound.

Caption: Molecular structure of this compound.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Caption: Supramolecular interactions in a co-crystal.

Solubility Profile of 4,4'-Vinylenedipyridine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4,4'-Vinylenedipyridine, a key building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. While quantitative solubility data in a wide range of common organic solvents remains limited in publicly available literature, this document consolidates qualitative solubility information, detailed experimental protocols for its synthesis and purification, and a visual representation of a common synthetic pathway. This guide is intended to assist researchers and professionals in handling and utilizing this compound effectively in their work.

Introduction

This compound, also known as trans-1,2-bis(4-pyridyl)ethylene, is a rigid, nitrogen-containing organic ligand widely employed in crystal engineering and materials science. Its ability to coordinate with metal ions has led to the development of numerous porous materials with applications in gas storage, catalysis, and sensing. A thorough understanding of its solubility is crucial for its synthesis, purification, and application in various solvent systems. This guide aims to provide a detailed account of the available solubility information and related experimental procedures.

Physicochemical Properties

This compound is a light brown crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Melting Point | 148-152 °C | [1][3] |

| Boiling Point | 334.1 ± 11.0 °C (Predicted) | [1][3] |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 5.50 ± 0.26 (Predicted) | [1][3] |

Solubility of this compound

Qualitative Solubility Summary

The following table summarizes the known qualitative solubility of this compound in various solvents.

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Slightly Soluble | [1][3] |

| Methanol | Slightly Soluble | [1][3] |

| Water | 1.6 g/100 mL (at 100 °C) | [2] |

| Tetrahydrofuran (THF) | Soluble (inferred from synthesis) | [2] |

| Dimethylformamide (DMF) | Likely Soluble (inferred from MOF synthesis) | [4] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble (inferred from polymer studies) |

Discussion of Solubility

The pyridine nitrogen atoms in this compound can participate in hydrogen bonding, which contributes to its slight solubility in protic solvents like methanol. Its overall relatively nonpolar aromatic structure likely limits its solubility in highly polar solvents at room temperature. The increased solubility in water at high temperatures is a common characteristic for many organic compounds and is effectively utilized in its purification by recrystallization.[2]

For applications such as the synthesis of metal-organic frameworks, solvents like DMF are often employed, suggesting that this compound possesses sufficient solubility in such solvents under the reaction conditions, which may include elevated temperatures.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Horner-Wadsworth-Emmons reaction or a Wittig-type reaction. Below is a representative protocol adapted from literature procedures.

Materials:

-

4-Pyridinecarboxaldehyde

-

Tetraethyl methylenediphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, a flask is charged with sodium hydride.

-

Anhydrous THF is added, and the suspension is cooled in an ice bath.

-

Tetraethyl methylenediphosphonate is added dropwise to the stirred suspension.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

-

A solution of 4-pyridinecarboxaldehyde in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure.

-

The resulting solid is suspended in water and stirred.

-

The solid product is collected by filtration, washed with water, and dried to yield crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

The crude this compound is placed in an Erlenmeyer flask.

-

A minimum amount of hot deionized water is added to dissolve the solid completely. The literature suggests a solubility of 1.6 g per 100 mL at 100 °C.[2]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.

-

The hot solution is filtered through a pre-heated funnel to remove the charcoal and any other insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration using a Buchner funnel.

-

The crystals are washed with a small amount of cold deionized water and then dried under vacuum to yield pure this compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

While a comprehensive quantitative solubility profile for this compound in common organic solvents is not extensively documented, this guide provides essential qualitative information and detailed experimental protocols critical for its handling and application. The provided synthesis and purification methods offer practical guidance for researchers. Further studies are warranted to establish a complete quantitative solubility database for this important organic ligand to facilitate its broader application in materials science and drug development.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 4,4'-Vinylenedipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a conjugated organic molecule that has garnered significant interest in various fields of chemistry and materials science. Its rigid, planar structure, featuring two pyridine rings linked by a vinyl bridge, imparts unique electronic and structural properties. This document provides a comprehensive overview of the photophysical and electrochemical characteristics of this compound, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals engaged in fields such as coordination chemistry, materials science, and drug development.

Core Properties of this compound

This compound is a light brown crystalline solid at room temperature.[1] It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to the presence of two nitrogen atoms that can coordinate to metal centers.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀N₂ | [3][4] |

| Molecular Weight | 182.22 g/mol | [3][4] |

| Appearance | Light brown crystalline powder | [1] |

| Melting Point | 148-152 °C | [2] |

| CAS Number | 13362-78-2 | [2][3][4] |

Photophysical Properties

The photophysical properties of this compound are governed by its extended π-conjugation, which allows for the absorption and emission of light. While detailed quantitative data for the standalone molecule is not extensively reported in the available literature, its behavior can be inferred from studies on its derivatives and coordination compounds. A key photochemical process for this molecule is the trans-cis isomerization around the central double bond upon photoirradiation.

Table 2: Photophysical Data for this compound

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λ_abs) | Not Reported | - | |

| Molar Extinction Coefficient (ε) | Not Reported | - | |

| Emission Maximum (λ_em) | Not Reported | - | |

| Fluorescence Quantum Yield (Φ_F) | Not Reported | - | |

| Excited-State Lifetime (τ) | Not Reported | - |

Electrochemical Properties

The electrochemical behavior of this compound is characterized by the redox activity of its pyridine rings and the central vinyl group. It can undergo reduction and oxidation processes, which are of interest in the development of electroactive materials. Similar to its photophysical properties, the electrochemical data for the free ligand is not well-documented. The redox potentials are typically reported for its metal complexes, where the coordination to a metal ion alters the electron density and, consequently, the redox behavior.

Table 3: Electrochemical Data for this compound

| Parameter | Value | Conditions | Reference |

| Oxidation Potential (E_ox) | Not Reported | - | |

| Reduction Potential (E_red) | Not Reported | - |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of the photophysical and electrochemical properties of this compound. Below are generalized methodologies for key analytical techniques.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[3]

Procedure:

-

A solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is prepared and cooled to -70 °C.

-

4-Methylpyridine is added to the LDA solution and stirred.

-

4-Pyridinecarboxaldehyde is then added dropwise to the reaction mixture under light-avoiding conditions.

-

The mixture is then refluxed in the presence of acetic acid for 24 hours.

-

The resulting yellow solution is concentrated by rotary evaporation to yield the crude product.

-

The light yellow solid product is purified by column chromatography.[3]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorption (λ_max) and the molar extinction coefficient (ε), which are characteristic of the electronic transitions within the molecule.

Procedure:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Replace the solvent in the sample cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance (λ_max) is identified from the peak of the spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the molecule, including the emission maximum (λ_em), fluorescence quantum yield (Φ_F), and excited-state lifetime (τ).

Procedure for Emission Spectrum:

-

Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excite the sample at a wavelength where it absorbs light (determined from the UV-Vis spectrum).

-

Scan the emission monochromator to record the fluorescence spectrum.

-

The wavelength of maximum emission intensity is the emission maximum (λ_em).

Procedure for Relative Quantum Yield Determination:

-

Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate).

-

Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence spectra for each solution.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. It provides information on oxidation and reduction potentials.

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.

-

The resulting plot of current versus potential is the cyclic voltammogram.

-

The peak potentials correspond to the oxidation and reduction events. The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials for a reversible process, provides the formal redox potential.

Visualizations

Jablonski Diagram for Photophysical Processes

The following diagram illustrates the principal photophysical pathways of absorption, fluorescence, and non-radiative decay for a molecule like this compound.

References

Navigating the Thermal Landscape of 4,4'-Vinylenedipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of the thermal stability and decomposition of 4,4'-Vinylenedipyridine (also known as trans-1,2-bis(4-pyridyl)ethylene), a key building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other advanced materials. While specific, publicly available quantitative data on the thermal decomposition of pure this compound is limited, this guide provides a comprehensive framework for its analysis. By examining data from related compounds and outlining standardized experimental protocols, researchers can effectively evaluate the thermal properties of this important molecule.

Core Physicochemical Properties

A foundational understanding of the basic physical properties of this compound is essential before undertaking thermal analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Melting Point | 148-152 °C | [1] |

| Appearance | Light brown crystalline powder |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is a crucial parameter, particularly for its applications in materials science where processing and operational conditions can involve elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing its behavior upon heating.

Illustrative Thermal Decomposition Data

The following table presents a hypothetical summary of TGA data for this compound, based on typical behavior for organic compounds of similar structure. Note: This data is for illustrative purposes only and must be confirmed by experimental analysis.

| Parameter | Illustrative Value |

| Onset Decomposition Temperature (T_onset) | ~250 - 300 °C |

| Peak Decomposition Temperature (T_peak) | ~300 - 350 °C |

| Mass Loss (Step 1) | ~ 20-30% |

| Mass Loss (Step 2) | ~ 70-80% |

| Residual Mass at 600 °C | < 5% |

Experimental Protocols

To accurately determine the thermal stability and decomposition profile of this compound, the following detailed experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss at different stages of decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline and the tangent of the decomposition step.

-

Determine the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, and to identify any other thermal events such as phase transitions or exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of pure this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Hold for 2 minutes to ensure complete melting.

-

Cool to 30 °C at a rate of 10 °C/min.

-

Ramp again to the final temperature to observe any changes in thermal behavior after the first heating cycle.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point from the onset of the endothermic melting peak.

-

Calculate the enthalpy of fusion by integrating the area of the melting peak.

-

Observe any exothermic peaks that may indicate decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of pure this compound into a pyrolysis tube or onto a filament.

-

Pyrolysis Conditions:

-

Heat the sample rapidly to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (Helium).

-

-

GC-MS Analysis:

-

The pyrolyzates are immediately transferred to the GC column for separation.

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: A temperature program that allows for the separation of a wide range of volatile and semi-volatile compounds.

-

MS Detection: The separated compounds are detected by a mass spectrometer, and their mass spectra are recorded.

-

-

Data Analysis:

-

Identify the individual decomposition products by comparing their mass spectra with a spectral library (e.g., NIST).

-

Propose a decomposition pathway based on the identified products.

-

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a hypothetical decomposition pathway.

Conclusion

A thorough understanding of the thermal stability and decomposition behavior of this compound is paramount for its effective utilization in the development of robust and reliable materials. This guide provides a comprehensive framework for researchers to systematically investigate these properties. By employing the detailed experimental protocols for TGA, DSC, and Py-GC-MS, scientists can obtain the critical data needed to predict the performance of this compound-containing materials under various thermal conditions. The illustrative data and workflows presented herein serve as a valuable starting point for these investigations, paving the way for the rational design of next-generation materials with enhanced thermal resilience.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Vinylenedipyridine Derivatives for Drug Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4'-vinylenedipyridine and its derivatives, with a particular focus on their relevance in drug development. This document details experimental protocols, data presentation, and visual representations of key biological pathways.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a condensation reaction between 4-methylpyridine and 4-pyridinecarboxaldehyde.[1][2] This method, a variation of the Wittig reaction, provides a reliable route to the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methylpyridine

-

4-Pyridinecarboxaldehyde

-

Lithium diisopropylamide (LDA) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Acetic acid

-

Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF (5 mL). Cool the flask to -70°C using a dry ice/acetone bath.

-

Deprotonation: To the cooled THF, add 4-methylpyridine (400 μL, 4.12 mmol). Slowly add a solution of LDA in THF (3.0 mL, 4.32 mmol) dropwise while maintaining the temperature at -70°C. Stir the mixture for 30 minutes to ensure complete deprotonation of the methyl group.

-

Condensation: In a separate flask, dissolve 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) in anhydrous THF. Add this solution dropwise to the reaction mixture at -70°C under light-avoiding conditions. Continuous stirring is essential during this step.

-

Reflux: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Add acetic acid (10 mL) and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 24 hours. The solution will typically turn yellow.[1][2]

-

Work-up and Isolation: After 24 hours, cool the reaction mixture to room temperature. The solvent is removed by rotary evaporation to yield a solid product.[1]

-

Purification: The crude product can be purified by column chromatography on silica gel. The purified light yellow solid is this compound.[1] For further purification, the product can be crystallized from hot water (1.6 g/100 mL at 100°C).[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 49% | [1] |

| Melting Point | 148-152 °C | [2] |

| Molecular Formula | C₁₂H₁₀N₂ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and crystallographic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

-

Expected Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ shows three main signals: a doublet around 8.62 ppm corresponding to the four aromatic protons adjacent to the nitrogen atoms, a doublet around 7.61 ppm for the other four aromatic protons, and a singlet around 7.55 ppm for the two vinylic protons.[1]

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) for ¹³C NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Spectrum: The ¹³C NMR spectrum will show characteristic peaks for the aromatic and vinylic carbons. The pyridine ring carbons will appear in the aromatic region (typically 120-150 ppm), and the vinylic carbons will have a distinct chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle until a fine, homogeneous powder is obtained.[3] Press the powder into a thin, transparent pellet using a hydraulic press.[3]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Spectrum: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for C=C and C=N stretching vibrations of the pyridine rings, C-H stretching of the aromatic and vinylic protons, and out-of-plane C-H bending vibrations. A characteristic band for the trans-vinylic C-H out-of-plane bending is expected around 965 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum.

-

Expected Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (182.22 g/mol ). Fragmentation patterns can provide further structural information.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.[4]

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.[5]

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.[5]

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding precise information about bond lengths, bond angles, and the overall molecular conformation.

Applications in Drug Development

Pyridine-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[6] this compound derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Their rigid, planar structure allows them to interact with specific binding sites on biological targets such as protein kinases.

Inhibition of Cancer-Related Signaling Pathways

Several pyridine derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and PIM-1 kinase.

3.1.1. VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.[7][8]

Caption: VEGFR-2 signaling pathway and its inhibition.

3.1.2. PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[1][9][10]

Caption: PIM-1 kinase signaling pathway and its inhibition.

Experimental Workflow for Screening Enzyme Inhibitors

A systematic workflow is crucial for identifying and characterizing potential enzyme inhibitors from a library of this compound derivatives.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 13362-78-2 [chemicalbook.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. How To [chem.rochester.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Theoretical Calculation of 4,4'-Vinylenedipyridine's Electronic Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a crucial bidentate coordinating ligand and a fundamental building block in the fields of supramolecular chemistry and materials science. Its conjugated π-system is central to the electronic and optical properties of the coordination polymers and metal-organic frameworks (MOFs) it forms.[1][2] A thorough understanding of its electronic structure is paramount for designing novel materials with tailored functionalities. This technical guide outlines the theoretical framework and computational methodologies for calculating the electronic properties of this compound, with a focus on Density Functional Theory (DFT). It provides a detailed workflow, representative data, and an analysis of its frontier molecular orbitals.

Introduction to this compound

This compound (C₁₂H₁₀N₂) is an organic compound featuring two pyridine rings linked by a vinyl bridge.[3][4] This structure results in a conjugated system that dictates its use as a ligand in coordination chemistry.[3] The electronic characteristics of this ligand, particularly the energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The HOMO-LUMO energy gap (E_gap) is a key quantum chemical property that influences the molecule's reactivity, stability, and spectroscopic behavior.[5][6] Theoretical calculations provide a powerful means to probe these properties at the atomic level, offering insights that complement experimental data and guide the synthesis of new functional materials.

Theoretical Framework and Computational Approach

The primary method for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT).[5] DFT calculations are well-suited to determine ground-state properties, including molecular geometry and orbital energies.

Key Concepts:

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy level is associated with the molecule's ability to accept electrons.

-